N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide
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Overview
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is a heterocyclic compound that features both imidazole and pyrimidine rings These structures are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling with a benzamide moiety. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved by the reaction of glyoxal and ammonia.
Formation of the pyrimidine ring: This involves the reaction of a suitable nitrile with a formamide derivative.
Coupling reaction: The imidazole and pyrimidine rings are then coupled with 2-methoxybenzoyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the imidazole and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted imidazole and pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-imidazol-1-yl)pyridin-3-yl)-2-methoxybenzamide
- N-(2-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-methoxybenzamide
- N-(2-(1H-imidazol-1-yl)pyrimidin-6-yl)-2-methoxybenzamide
Uniqueness
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is unique due to the specific positioning of the imidazole and pyrimidine rings, which can result in distinct biological activities compared to its analogs. This unique structure allows for specific interactions with molecular targets, potentially leading to more effective therapeutic agents .
Properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)14(21)19-11-8-17-15(18-9-11)20-7-6-16-10-20/h2-10H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHJWRHKJXFEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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